P2X3 Antagonist Potency: Cyclohexylacetate vs. Phenylacetate Ester on an Isoxazole‑Methylene Scaffold
In US patent US‑8461348‑B2, a series of isoxazole‑methylene esters were evaluated as P2X3 antagonists. The cyclohexylacetate‑containing compound (Example 2; structurally analogous to 953176-02-8) exhibited an IC50 of 0.15 μM, whereas the corresponding phenylacetate ester (Example 1) showed an IC50 of 0.82 μM under identical assay conditions [1]. This represents a 5.5‑fold potency advantage for the cyclohexylacetate derivative.
| Evidence Dimension | P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.15 μM (Example 2, cyclohexylacetate ester analog of 953176-02-8) |
| Comparator Or Baseline | IC50 = 0.82 μM (Example 1, phenylacetate ester analog) |
| Quantified Difference | 5.5‑fold lower IC50 (higher potency) for the cyclohexylacetate derivative |
| Conditions | Human P2X3 receptor expressed in HEK293 cells; calcium-flux assay |
Why This Matters
For scientists procuring a P2X3 tool compound or lead, the cyclohexylacetate ester provides a measurable potency advantage over the phenylacetate analog in a defined recombinant human receptor assay.
- [1] Heterocyclic compound, intermediate, preparation method therefor and application thereof. Patent US-8461348-B2 (biological data for Examples 1 and 2). View Source
